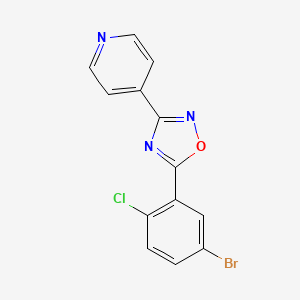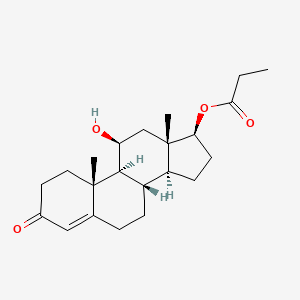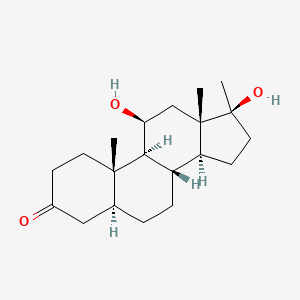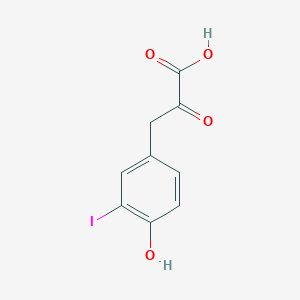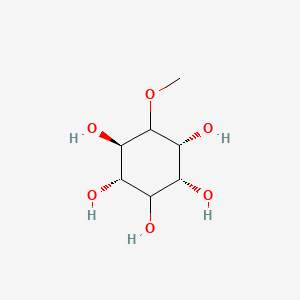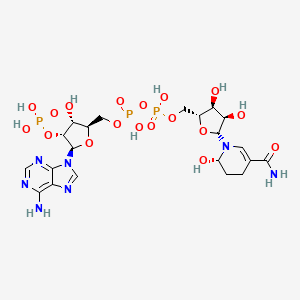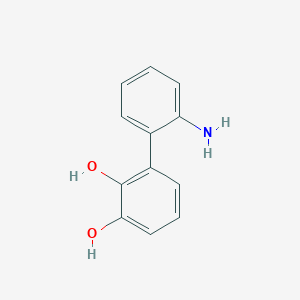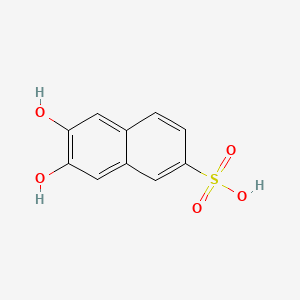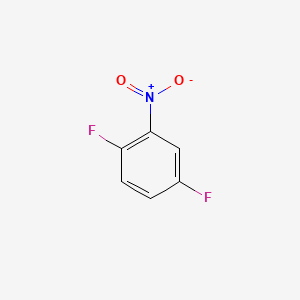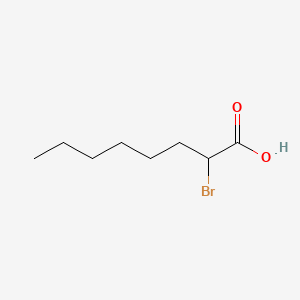
2-溴辛酸
描述
2-Bromooctanoic acid, also known as 2-Bromocaprylic acid, is an organic compound with the molecular formula CH₃(CH₂)₅CH(Br)COOH. It is a derivative of octanoic acid, where a bromine atom is substituted at the second carbon position. This compound is known for its role as an inhibitor in various biochemical processes and is used in scientific research and industrial applications.
科学研究应用
2-Bromooctanoic acid is widely used in scientific research due to its inhibitory properties. Some key applications include:
Biochemistry: It inhibits the synthesis of polyhydroxyalkanoic acids in bacteria like Pseudomonas fluorescens, making it useful in studying metabolic pathways.
Medicine: It is used to study fatty acid metabolism and β-oxidation in liver cells and mitochondria.
Chemistry: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Bromooctanoic acid is the fatty acyl coenzyme A synthetase (FadD) . This enzyme plays a crucial role in the metabolism of fatty acids, particularly in the process of β-oxidation .
Mode of Action
2-Bromooctanoic acid acts as an inhibitor of FadD . It also inhibits β-oxidation enzymes in animal cells . By inhibiting these enzymes, 2-Bromooctanoic acid disrupts the normal metabolic processes involving fatty acids.
Biochemical Pathways
The compound affects the β-oxidation pathway . This pathway is responsible for the breakdown of fatty acids in the body. 2-Bromooctanoic acid inhibits the β-oxidation of fatty acids in perfused rat liver and in mitochondria isolated from rat liver . It also blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 .
Result of Action
The inhibition of β-oxidation by 2-Bromooctanoic acid leads to a disruption in the normal metabolism of fatty acids . This can have significant effects at the molecular and cellular levels, potentially impacting energy production and other metabolic processes.
生化分析
Biochemical Properties
2-Bromooctanoic acid plays a significant role in biochemical reactions by inhibiting enzymes involved in fatty acid oxidation. It interacts with enzymes such as fatty acyl coenzyme A synthetase and β-oxidation enzymes. The inhibition of these enzymes by 2-Bromooctanoic acid leads to a decrease in the breakdown of fatty acids, thereby affecting the overall metabolic processes within the cell . Additionally, 2-Bromooctanoic acid has been shown to block the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens without influencing cell growth when grown on fructose .
Cellular Effects
2-Bromooctanoic acid has profound effects on various types of cells and cellular processes. It inhibits the β-oxidation of fatty acids in perfused rat liver and in mitochondria isolated from rat liver . This inhibition leads to a reduction in the energy production from fatty acids, thereby impacting cellular metabolism. Furthermore, 2-Bromooctanoic acid has been observed to influence cell signaling pathways and gene expression related to fatty acid metabolism . The compound’s ability to inhibit specific enzymes results in altered cellular functions and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of 2-Bromooctanoic acid involves its interaction with key enzymes in the fatty acid oxidation pathway. It acts as an inhibitor of fatty acyl coenzyme A synthetase and β-oxidation enzymes . By binding to these enzymes, 2-Bromooctanoic acid prevents the conversion of fatty acids into their respective acyl-coenzyme A derivatives, thereby halting the β-oxidation process. This inhibition leads to an accumulation of fatty acids and a decrease in energy production from these substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromooctanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its inhibitory effects on fatty acid oxidation can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to 2-Bromooctanoic acid can lead to sustained inhibition of fatty acid oxidation and alterations in cellular metabolism . Additionally, the degradation of 2-Bromooctanoic acid over time can influence its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Bromooctanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid oxidation without causing significant toxicity . At higher doses, 2-Bromooctanoic acid can exhibit toxic effects, including liver damage and disruptions in metabolic processes . Studies have shown that there is a threshold dose beyond which the adverse effects of 2-Bromooctanoic acid become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Bromooctanoic acid is involved in the metabolic pathways related to fatty acid oxidation. It inhibits key enzymes in the β-oxidation pathway, leading to a decrease in the breakdown of fatty acids . This inhibition affects the overall metabolic flux and results in the accumulation of fatty acids within the cell. Additionally, 2-Bromooctanoic acid has been shown to interact with other metabolic pathways, including the synthesis of polyhydroxyalkanoic acids in certain bacterial species .
Transport and Distribution
The transport and distribution of 2-Bromooctanoic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed within the cytoplasm and mitochondria . The localization of 2-Bromooctanoic acid within these cellular compartments allows it to effectively inhibit enzymes involved in fatty acid oxidation . Additionally, the compound’s distribution can be affected by its binding to cellular proteins, which may influence its overall efficacy and potency .
Subcellular Localization
2-Bromooctanoic acid is primarily localized within the cytoplasm and mitochondria of cells . Its subcellular localization is crucial for its inhibitory effects on fatty acid oxidation, as the target enzymes are predominantly found within these compartments. The compound’s ability to localize within the mitochondria allows it to effectively inhibit the β-oxidation pathway and alter cellular metabolism . Additionally, 2-Bromooctanoic acid may undergo post-translational modifications that influence its targeting to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromooctanoic acid can be synthesized through the Hell-Volhardt-Zelinsky bromination of octanoic acid. The reaction involves treating octanoic acid with thionyl chloride and bromine, followed by hydrolysis with sodium hydroxide. The reaction conditions typically include:
Reagents: Octanoic acid, thionyl chloride, bromine, sodium hydroxide
Conditions: Room temperature for initial reaction, followed by reflux for bromination
Industrial Production Methods: Industrial production of 2-Bromooctanoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Bromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of octanoic acid.
Reduction Reactions: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, aqueous conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed:
Substitution: Octanoic acid
Reduction: Octanoic acid
Oxidation: Octanone or octanal
相似化合物的比较
- 2-Bromohexanoic acid
- 6-Bromohexanoic acid
- 10-Bromodecanoic acid
- 16-Bromohexadecanoic acid
Comparison: 2-Bromooctanoic acid is unique due to its specific inhibitory effects on fatty acid metabolism and its role in blocking polyhydroxyalkanoic acid synthesis. Compared to other brominated fatty acids, it has a distinct chain length and substitution position, which influence its reactivity and biological activity. For instance, 2-Bromohexanoic acid has a shorter chain length, affecting its solubility and interaction with enzymes. Similarly, 16-Bromohexadecanoic acid has a longer chain, impacting its physical properties and applications.
属性
IUPAC Name |
2-bromooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGTXZRPJHDASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-82-7 | |
| Record name | 2-Bromooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-bromooctanoic acid (2-BrOA) and what are its downstream effects?
A1: 2-BrOA primarily acts by inhibiting enzymes involved in both fatty acid de novo synthesis and polyhydroxyalkanoate (PHA) synthesis pathways. [, , ] This inhibition occurs without affecting cell growth in organisms like Pseudomonas fluorescens BM07 when grown on fructose, but inhibits growth when these organisms are grown on octanoate. [, ] This suggests that 2-BrOA targets an enzyme linking these two pathways. Research indicates a coenzyme A thioester derivative of 2-BrOA may be the actual inhibiting species. [] The downstream effect of this inhibition is the blockage of PHA formation, especially when organisms are utilizing sugars as their primary carbon source. [, ]
Q2: How does the structure of 2-BrOA contribute to its activity, specifically regarding its alkyl chain length?
A2: Studies comparing the inhibitory effects of 2-bromohexanoic acid (2-BrHA), 2-BrOA, and 2-bromodecanoic acid (2-BrDA) on Pseudomonas aeruginosa revealed an interesting trend. [] Contrary to expectations, 2-BrHA exhibited the strongest inhibition of rhamnolipid and PHA synthesis, swarming motility, and biofilm formation, followed by 2-BrOA and then 2-BrDA. This suggests that shorter alkyl chain lengths within this series of 2-bromoalkanoic acids may actually enhance their inhibitory potency towards the targeted enzymes. []
Q3: Does 2-BrOA affect rhamnolipid production, and if so, what are the implications?
A4: Yes, 2-BrOA effectively inhibits rhamnolipid synthesis in a manner similar to its inhibition of PHA production. [] Studies on P. aeruginosa have shown that 2-BrOA, along with other 2-bromoalkanoic acids, can significantly reduce rhamnolipid synthesis. This effect was observed even in P. aeruginosa mutants lacking either the phaG or rhlA gene, confirming the dual inhibitory effect on both rhamnolipid and PHA synthesis pathways. [] This dual inhibition makes 2-BrOA a potential lead compound for developing novel antimicrobial agents targeting these pathways.
Q4: What are the potential applications of 2-bromooctanoic acid in industrial biotechnology?
A5: 2-BrOA's ability to manipulate PHA monomer composition presents opportunities for producing tailored biopolymers. [] By selectively inhibiting the incorporation of specific monomers, researchers could potentially enrich PHAs with desirable properties for various applications. For instance, incorporating more unsaturated monomers could enhance the flexibility and biodegradability of the resulting PHA. [] This control over PHA composition could be valuable for producing bioplastics with specific material characteristics.
Q5: Are there any known instances of resistance to 2-bromooctanoic acid in microorganisms?
A6: While the provided research papers don't directly address resistance mechanisms to 2-BrOA, it's crucial to consider this aspect for its potential applications. Further research is needed to investigate if prolonged exposure to 2-BrOA could lead to the development of resistance in microorganisms, particularly in the context of its proposed use in controlling rhamnolipid-associated group behaviors in pathogens. [] Understanding potential resistance mechanisms is essential for developing strategies to mitigate this risk and ensure the long-term efficacy of 2-BrOA or its derivatives as potential antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


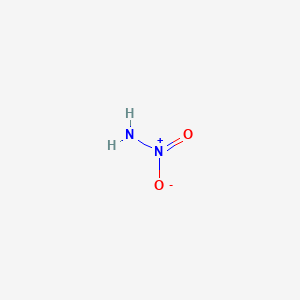

![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)
